Lipophilicity (XLogP3): Meta-Chlorophenyl vs. Non-Chlorinated Phenyl Analog
The 3-chlorophenyl derivative exhibits an XLogP3 value of 1.6, which is 0.7 log units higher than the non-chlorinated phenyl analog (XLogP3 = 0.9) [1][2]. This quantifiable increase in lipophilicity is attributable solely to the chlorine substituent and is consistent across all three chlorophenyl positional isomers.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 1-Phenyl-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 66823-04-9): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed by XLogP3 algorithm (PubChem); identical computational method for both compounds |
Why This Matters
A 0.7 log unit increase in lipophilicity can significantly enhance passive membrane permeability, making the chlorinated building block preferable for CNS-targeted or cell-permeable probe design.
- [1] Kuujia Chemical Database. Cyclopropanecarboxylic acid, 1-(3-chlorophenyl)-2-(hydroxymethyl)- (CAS 63106-91-2). XLogP3: 1.6. Accessed 2025. View Source
- [2] PubChem. (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid (CID 11769354). XLogP3-AA: 0.9. Accessed 2025. View Source
